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The following table consolidates the overall survival (OS) and progression-free survival (PFS) data from

major clinical trials investigating entinoestat plus exemestane.
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(Phase I) women with
[6] HR+/HER2- MBC

Detailed Trial Outcomes and Context

e E2112 (Phase lll): This definitive, randomized, double-blind registration trial concluded that the
addition of entinostat to exemestane did not improve survival in Al-resistant advanced breast
cancer. The hazard ratios for both OS and PFS were not statistically significant [1] [3]. Researchers
noted that the trial population included many heavily pre-treated patients (35% had prior CDK4/6
inhibitor therapy, 30% had prior fulvestrant), which may have influenced the results [1] [2].

e ENCORE 301 (Phase IlI): This earlier, smaller trial reported a promising 8.3-month improvement in
median OS and a 2-month improvement in PFS, which motivated the launch of the Phase IIl trial [4]
[5]. The disparity in outcomes between the phase Il and phase lll trials highlights the critical
importance of confirmatory phase Il testing [2].

e Safety Profile: The E2112 trial showed that the entinostat combination was associated with higher
rates of grade 3/4 adverse events compared to placebo. The most common were neutropenia
(20%), hypophosphatemia (14%), and anemia (8%) [1].

Experimental Protocols from Key Studies

For research and development purposes, here are the core methodologies used in these clinical trials.

E2112 Phase lll Trial Protocol [1] [5]

¢ Study Design: International, multicenter, randomized, double-blind, placebo-controlled Phase Il trial.

e Patient Population: Men and women (n=608) with advanced HR+/HER2- breast cancer whose
disease progressed after a non-steroidal aromatase inhibitor. Both pre- and post-menopausal patients
were included, with premenopausal women and men receiving concurrent goserelin.

¢ Intervention: Patients were randomized 1:1 to receive either:
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o Experimental Arm: Entinostat (5 mg orally, once weekly) + Exemestane (25 mg orally, daily).
o Control Arm: Matching placebo + Exemestane (25 mg orally, daily).
e Primary Endpoints: Progression-free survival (PFS) assessed by central review and overall survival
(OS).
¢ Key Stratification Factors: Visceral disease, geographic region, setting of prior Al resistance, and
prior fulvestrant use.

ENCORE 301 Phase Il Trial Protocol [4]

¢ Study Design: Randomized, placebo-controlled Phase I trial.

¢ Patient Population: Postmenopausal women with advanced HR+ breast cancer progressing on non-
steroidal Als.

¢ Intervention: Similar to E2112, comparing exemestane with either entinostat or placebo.

e Pharmacodynamic Analysis: Included an exploratory biomarker analysis measuring protein lysine
hyperacetylation in peripheral blood mononuclear cells (PBMCs) at baseline and Cycle 1, Day 15.

Mechanistic Insights and Biomarker Exploration

Research into the mechanisms of action and resistance for entinostat provides context for the clinical trial

results.

Potential Mechanism of Action in Luminal Breast Cancer

Preclinical models suggest entinostat inhibits luminal breast cancer growth through suppression of Myc
signaling pathways. The following diagram illustrates this proposed mechanism and a key resistance

pathway identified in research.
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Figure 1: Proposed mechanism of entinostat action and a identified resistance pathway via Jun loss.
Entinostat inhibits HDAC, leading to histone hyperacetylation and altered gene transcription, which
downregulates Myc signaling and inhibits tumor growth. Research has identified that loss of Jun can

upregulate Myc, conferring resistance to entinostat [7].
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Exploratory Biomarker Analysis

A Phase II study in a Japanese population, while not meeting its primary PFS endpoint, identified potential

biomarkers that could predict response to entinostat [8]. These candidate biomarkers included:

Lysine acetylation in CD3+ cells

Plasma levels of interferon gamma-induced protein 10

Expression of CD86 on dendritic cells

Expression of HLA-DR and inducible T-cell co-stimulator on CD4+ cells

Interpretation and Research Implications
The data indicates that entinostat's promising phase II survival signal was not confirmed in a larger, more
rigorous phase III setting. Future research should focus on:

o Biomarker-Driven Studies: The potential biomarkers identified, along with genomic features like
Jun DNA copy number loss which is linked to Myc-driven resistance, could be used to select patient
populations more likely to benefit from entinostat [3] [7].

¢ Understanding Discrepancies: Differences in trial outcomes compared to other HDAC inhibitors
highlight the need to understand the unique properties and off-target effects of different agents in this
class [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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